Carbonic acid, zinc salt, basic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The substance is a white, odorless powder that is insoluble in water .

- Basic zinc carbonate is used in various applications due to its unique properties.

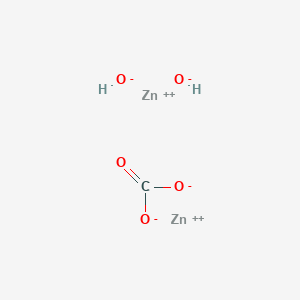

Carbonic acid, zinc salt, basic: ) is an inorganic compound with the chemical formula Zn(x/2+y)(OH)x(CO3)y. It is a mono-constituent substance.

Preparation Methods

- Basic zinc carbonate can be synthesized by reacting carbonic acid with zinc oxide (ZnO).

- Industrial production methods involve precipitation from zinc sulfate or zinc chloride solutions using sodium carbonate or sodium bicarbonate as precipitating agents.

Chemical Reactions Analysis

- Basic zinc carbonate undergoes various reactions, including:

Precipitation: Formation from the reaction of zinc salts with carbonate ions.

Thermal Decomposition: At around 300°C, it decomposes into zinc oxide and carbon dioxide.

- Common reagents include zinc salts, carbonates, and bicarbonates.

Scientific Research Applications

Chemistry: Used as a pigment in paints, coatings, and ceramics.

Biology: Investigated for its antimicrobial properties.

Medicine: Explored for potential therapeutic applications.

Industry: Used in rubber, plastics, and cosmetics.

Mechanism of Action

- The exact mechanism of action is not fully elucidated.

- In biological systems, basic zinc carbonate may interact with cellular components, affecting various pathways.

Comparison with Similar Compounds

Zinc Carbonate: Similar in composition but lacks the hydroxide component.

Hydrozincite: Another zinc carbonate mineral.

μ-[carbonato(2-)-OO’]dihydroxydizinc: and : Complex zinc carbonates.

Biological Activity

Carbonic acid, zinc salt, basic (commonly referred to as basic zinc carbonate) is a compound with significant biological activity, particularly due to its role as a source of bioavailable zinc and its various applications in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Basic zinc carbonate has the chemical formula Zn5(CO3)2(OH)6 and is classified as a carbonate salt. It typically appears as a white powder and is noted for its low solubility in water, which allows it to act as a buffering agent in various biological processes. The compound is often used in pharmaceuticals and dietary supplements due to its zinc content, which is vital for numerous physiological functions.

1. Zinc as a Cofactor

Zinc plays a crucial role in various enzymatic reactions within biological systems. It acts as a cofactor for enzymes such as carbonic anhydrase, which facilitates the conversion of carbon dioxide and water into bicarbonate and protons. This reaction is essential for maintaining acid-base balance in organisms and supports processes like respiration and photosynthesis .

2. Antimicrobial Properties

Basic zinc carbonate exhibits antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for use in antimicrobial treatments . The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

3. Role in Plant Physiology

In plants, zinc is critical for growth and development. Basic zinc carbonate contributes to plant health by providing a source of zinc that enhances enzyme activity related to photosynthesis and respiration. Zinc deficiency can lead to stunted growth and reduced chlorophyll production, highlighting the importance of this compound in agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of basic zinc carbonate against common pathogenic bacteria. The results indicated that concentrations as low as 0.5% could significantly reduce bacterial viability after 24 hours of exposure. This suggests potential applications in coatings or treatments where microbial resistance is desired.

Case Study 2: Agricultural Application

Research on the application of basic zinc carbonate in agriculture demonstrated improved crop yields in zinc-deficient soils. Field trials showed that crops treated with this compound exhibited enhanced growth rates and higher nutrient uptake compared to untreated controls, underscoring its role as a micronutrient source.

Comparative Analysis of Zinc Compounds

To better understand the unique properties of basic zinc carbonate, a comparison with other zinc compounds is useful:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Basic Zinc Carbonate | Zn5(CO3)2(OH)6 | Low solubility; acts as a buffering agent; antimicrobial properties |

| Zinc Carbonate | ZnCO3 | More soluble; primarily used as a dietary supplement |

| Zinc Oxide | ZnO | Used widely in sunscreens; exhibits different properties compared to basic zinc carbonate |

| Zinc Sulfate | ZnSO4 | Soluble in water; often used in agriculture as a micronutrient source |

Research Findings

Recent studies have focused on the bioavailability of zinc from basic zinc carbonate compared to other forms. Findings suggest that while basic zinc carbonate has lower solubility, it provides sustained release of zinc ions over time, making it effective for long-term supplementation without causing spikes in serum zinc levels .

Properties

CAS No. |

51839-25-9 |

|---|---|

Molecular Formula |

CH2O5Zn2 |

Molecular Weight |

224.8 g/mol |

IUPAC Name |

dizinc;carbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.2H2O.2Zn/c2-1(3)4;;;;/h(H2,2,3,4);2*1H2;;/q;;;2*+2/p-4 |

InChI Key |

MZLPNVOTLUZXHN-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.